molecular formula C11H12BrNO B1329613 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline CAS No. 22190-40-5

1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

Cat. No. B1329613
CAS RN: 22190-40-5
M. Wt: 254.12 g/mol
InChI Key: BHQKJGRWIRTURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline" is closely related to a class of compounds known as tetrahydroisoquinolines, which have been extensively studied for their potential as ligands for imaging brain receptors using positron emission tomography (PET). These compounds, including various derivatives of acetyl-tetrahydroisoquinoline, have been synthesized and evaluated for their ability to bind to AMPA receptors, which are implicated in various brain diseases .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the use of chiral auxiliaries for resolution, as seen in the case of 1-aryl-tetrahydroisoquinolines, which were resolved using (R)-O-Acetylmandelic acid to afford optically pure compounds after acidic hydrolysis . Additionally, the synthesis of carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-tetrahydroisoquinoline derivatives has been reported, which are designed to serve as PET ligands for AMPA receptors . The optimized synthesis and resolution of these compounds, including the establishment of the absolute configuration of enantiomers by X-ray diffractometry, are crucial for their evaluation as potential imaging agents .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an acetyl group and various substituents on the tetrahydroisoquinoline core. The single crystal structure of the most potent compound, N-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-tetrahydroisoquinoline, has been reported, providing insights into the molecular conformation that may be responsible for its high potency . The absolute structure of related compounds has also been verified, which is essential for understanding their stereochemistry and biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and resolution of tetrahydroisoquinoline derivatives include the use of chiral auxiliaries, crystallization of diastereomeric amides, acidic hydrolysis, and reductive cleavage. The migration of the chiral auxiliary from the isoquinoline nitrogen to aniline under Bronsted acid catalysis has been observed, which can lead to partial racemization of the amine . These reactions are critical for obtaining optically pure compounds and for the modification of the molecular structure to enhance binding affinity and selectivity for AMPA receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure and substituents. The compounds exhibit varying degrees of brain uptake, clearance rates, and receptor binding affinities, which are important parameters for their potential use as PET imaging agents. For instance, the carbon-11 labeled compound showed good initial brain uptake in rats but was rapidly cleared and displayed low specific binding, making it unsuitable as an in vivo PET imaging agent . The potency of these compounds as AMPA receptor ligands is also a key chemical property, with some derivatives showing high potency in saturation binding studies .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been used in efficient and selective synthesis processes. For instance, Şahin et al. (2008) describe the bromination reaction of 1,2,3,4-tetrahydroquinoline, leading to the synthesis of several novel trisubstituted quinoline derivatives, showcasing its utility in complex chemical syntheses Şahin et al., 2008.
  • Zemtsova et al. (2015) explored the bromination of 2-phenyltetrahydroquinolines derivatives, indicating the compound's relevance in the study of the chemical behavior of tetrahydroquinoline derivatives under different conditions Zemtsova et al., 2015.

Biological and Pharmaceutical Research

  • The compound is significant in the development of pharmaceuticals. For example, Bi et al. (2020) discuss the use of tetrahydroquinoline derivatives, including 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, as selective and potent CBP bromodomain inhibitors, highlighting its potential in targeted drug development Bi et al., 2020.

Natural Product Synthesis

  • Ma et al. (2007) reported on new brominated 1,2,3,4-tetrahydroisoquinolines isolated from the red alga Rhodomela confervoides, demonstrating the compound's occurrence and significance in natural product chemistry Ma et al., 2007.

Future Directions

The future directions for research on 1,2,3,4-tetrahydroquinolines, including 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline, could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance .

properties

IUPAC Name

1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQKJGRWIRTURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176726
Record name 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline

CAS RN

22190-40-5
Record name 1-(6-Bromo-3,4-dihydro-1(2H)-quinolinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22190-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022190405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ACETYL-6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGD3GNJ239
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.